2'-O-(2-Methoxyethyl)-cytidine
CAS No.: 223777-16-0
Cat. No.: VC21541035
Molecular Formula: C12H19N3O6
Molecular Weight: 301.30 g/mol
Purity: 95%min
* For research use only. Not for human or veterinary use.

CAS No. | 223777-16-0 |
---|---|
Molecular Formula | C12H19N3O6 |
Molecular Weight | 301.30 g/mol |
IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 |
Standard InChI Key | YKOGMMXZKKVMBT-QCNRFFRDSA-N |
Isomeric SMILES | COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES | COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES | COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Chemical Identity and Structure
2'-O-(2-Methoxyethyl)-cytidine, also known by its full chemical name 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one, is a modified nucleoside derived from cytidine. The compound features a characteristic 2'-O-(2-methoxyethyl) modification on the ribose sugar portion of the molecule . This modification significantly alters the compound's physicochemical properties while maintaining its ability to participate in nucleotide pairing interactions.
The compound is classified as a synthetic oligonucleotide and is notably produced through conversion from uridine . The systematic modification of natural nucleosides represents an important strategy in medicinal chemistry and drug development, particularly for applications requiring enhanced stability or specific biological interactions.
The compound's CAS registry number is 223777-16-0, which provides a unique identifier for this specific chemical entity in regulatory and research contexts .
Physical and Chemical Properties
2'-O-(2-Methoxyethyl)-cytidine possesses distinct physical and chemical properties that are important for understanding its behavior in various applications. These properties are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₉N₃O₆ | |
Molecular Weight | 301.296-301.3 g/mol | |
Physical State | Solid | |
Color | White to off-white | |
Density | 1.57-1.6±0.1 g/cm³ (Predicted) | |
Boiling Point | 535.3±60.0 °C at 760 mmHg | |
Flash Point | 277.5±32.9 °C | |
pKa | 13.36±0.70 (Predicted) | |
Solubility | DMSO: 250 mg/mL (829.74 mM) | |
Storage Temperature | 2-8°C, protected from light | |
Canonical SMILES | OC[C@@H]1C@@HC@@HC@@HN2C(N=C(N)C=C2)=O |
The compound demonstrates good solubility in polar aprotic solvents such as DMSO, which is advantageous for laboratory applications . The relatively high predicted boiling and flash points suggest thermal stability under standard laboratory conditions .
Synthesis and Preparation Methods
The synthesis of 2'-O-(2-Methoxyethyl)-cytidine typically involves a multi-step process starting with uridine derivatives. A key intermediate in this process is 2'-O-(2-Methoxyethyl)-uridine, which is subsequently converted to the cytidine derivative .
Synthesis from L-Arabinose
One synthetic route begins with L-arabinose as the starting material. The process involves:
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Condensation of L-arabinose with cyanamide in a basic medium (MeOH–NH₄OH) to form aminooxazoline
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Treatment with methyl propiolate to produce anhydro-L-uridine
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Ring opening of anhydro-L-uridine with appropriate nucleophiles to introduce the 2'-O-methoxyethyl group
Conversion from 2'-O-(2-Methoxyethyl)-uridine
A more direct approach involves the conversion of 2'-O-(2-Methoxyethyl)-uridine to the corresponding cytidine derivative through 4-nitrophenylation . This method includes:
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Treatment of 2'-O-(2-Methoxyethyl)-uridine with 1-methylpyrrolidine, chlorotrimethylsilane, and acetonitrile
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Addition of trifluoroacetic anhydride followed by 4-nitrophenol
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Treatment with concentrated aqueous ammonia in dioxane
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Purification by column chromatography to obtain 2'-O-(2-Methoxyethyl)-cytidine as an off-white solid
According to research by Legorburu et al., the synthesis of the 2'-O-MOE uridine intermediate involves adding anhydrouridine to a mixture of 2-methoxyethanol and aluminum, previously heated under reflux. After 48 hours under reflux, 2'-O-MOE-L-uridine can be isolated in approximately 55% yield .
Applications and Uses
2'-O-(2-Methoxyethyl)-cytidine has several important applications in pharmaceutical research and development, particularly in nucleic acid therapeutics.
Oligonucleotide Synthesis
The compound serves as a valuable building block for the synthesis of cross-linking oligonucleotides . The 2'-O-(2-methoxyethyl) modification enhances the stability of oligonucleotides by providing resistance to nuclease degradation, which is crucial for developing effective nucleic acid-based therapeutics .
Industrial Applications
Beyond pharmaceutical applications, 2'-O-(2-Methoxyethyl)-cytidine has been reported to function as a texturizing agent in certain food products, though this application appears to be less common than its use in research and pharmaceutical contexts .
Research and Development Status
Current research on 2'-O-(2-Methoxyethyl)-cytidine focuses primarily on its role in oligonucleotide therapeutics. The compound belongs to a family of 2'-modified nucleosides that have shown promise in improving the pharmacological properties of antisense oligonucleotides and other nucleic acid-based therapeutics.
Stock Solution Preparation
For research applications, precise preparation of stock solutions is essential. The following table provides guidance for preparing solutions of various concentrations:
Stock Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 3.319 mL | 16.5948 mL | 33.1895 mL |
5 mM | 0.6638 mL | 3.319 mL | 6.6379 mL |
10 mM | 0.3319 mL | 1.6595 mL | 3.319 mL |
Table: Volume of solvent needed to prepare stock solutions of specified concentrations
Structural Significance in Nucleic Acid Chemistry
The 2'-O-(2-methoxyethyl) modification in nucleosides like 2'-O-(2-Methoxyethyl)-cytidine represents an important advancement in nucleic acid chemistry. This modification affects several key properties of oligonucleotides:
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Enhanced binding affinity to complementary RNA sequences
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Increased resistance to nuclease degradation
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Improved pharmacokinetic properties
These properties are particularly important for therapeutic applications where stability and target affinity are critical for efficacy.
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